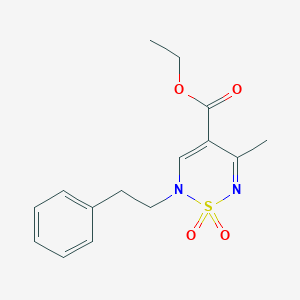

![molecular formula C15H15F2N B6476885 benzyl[(3,4-difluorophenyl)methyl]methylamine CAS No. 2640819-61-8](/img/structure/B6476885.png)

benzyl[(3,4-difluorophenyl)methyl]methylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl[(3,4-difluorophenyl)methyl]methylamine is an organic compound with the molecular formula C14H13F2N . It consists of a benzyl group attached to an amine functional group .

Molecular Structure Analysis

The molecular structure of benzyl[(3,4-difluorophenyl)methyl]methylamine is derived from the benzene ring. The benzyl group is formed by manipulating the benzene ring, adding a CH2 group to where the hydrogen was removed .Physical And Chemical Properties Analysis

The physical and chemical properties of amines, which benzyl[(3,4-difluorophenyl)methyl]methylamine is a type of, can vary. Amines are near relatives of ammonia, NH3. In amines, the hydrogen atoms in the ammonia have been replaced one at a time by hydrocarbon groups .Applications De Recherche Scientifique

Antifungal Activity

Benzyl[(3,4-difluorophenyl)methyl]methylamine has been investigated for its antifungal properties. In a study by Xu et al., a series of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols (analogous to fluconazole) were synthesized. Among these compounds, benzyl[(3,4-difluorophenyl)methyl]methylamine derivatives (such as 1a, 1q, and 1r) exhibited significant antifungal activity against eight human pathogenic fungi . These findings highlight its potential as an antifungal agent.

Chemical Reactions

Benzyl[(3,4-difluorophenyl)methyl]methylamine can participate in various chemical reactions. For instance, it can react with epoxides under basic conditions, leading to the formation of interesting products. Careful analysis of reaction intermediates is essential to understand the reaction mechanism .

Benzoxazole Synthesis

Researchers have explored the synthesis of benzoxazoles using different catalysts. Sayyahi et al. introduced a magnetic solid acid nanocatalyst for benzoxazole synthesis, which involved the reaction of 2-aminophenol and aldehyde. Benzyl[(3,4-difluorophenyl)methyl]methylamine could potentially be employed in similar synthetic strategies .

Safety and Hazards

Orientations Futures

The future directions of research involving benzyl[(3,4-difluorophenyl)methyl]methylamine could involve the design and synthesis of its derivatives for various applications. For instance, derivatives of a similar compound were synthesized to evaluate their inhibitory activities against BRD4, showing potential for development of potent anti-breast cancer agents .

Propriétés

IUPAC Name |

N-[(3,4-difluorophenyl)methyl]-N-methyl-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2N/c1-18(10-12-5-3-2-4-6-12)11-13-7-8-14(16)15(17)9-13/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRARUCUFSOCLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-difluorophenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}methanesulfonamide](/img/structure/B6476809.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B6476819.png)

![4-[(naphthalen-1-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6476820.png)

![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline](/img/structure/B6476822.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6476830.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B6476834.png)

![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline](/img/structure/B6476857.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476875.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B6476889.png)

![4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6476895.png)

![7-methoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B6476898.png)

![3-cyclopropyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6476903.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B6476907.png)